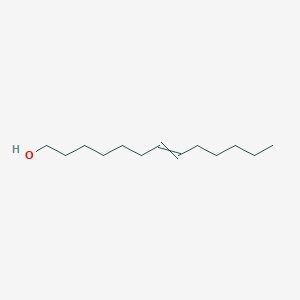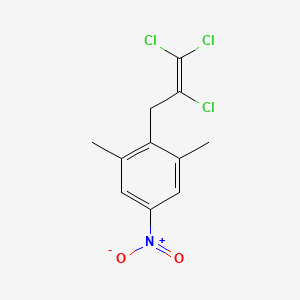
1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with dimethyl and trichloropropenyl substituents. Nitrobenzenes are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene typically involves the nitration of a suitable precursor. One common method is the nitration of 1,3-dimethylbenzene (m-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of nitrobenzenes, including this compound, often involves large-scale nitration processes. These processes utilize continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon) are commonly used for the reduction of the nitro group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the compound.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of reduced nitrobenzenes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Similar structure but lacks the trichloropropenyl substituent.
1,3-Dimethyl-2,4,5-trioxoimidazolidine: Contains different functional groups and exhibits different chemical properties
Uniqueness
1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is unique due to the presence of the trichloropropenyl substituent, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in similar compounds .
Propiedades
Número CAS |
62798-86-1 |
|---|---|
Fórmula molecular |
C11H10Cl3NO2 |
Peso molecular |
294.6 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C11H10Cl3NO2/c1-6-3-8(15(16)17)4-7(2)9(6)5-10(12)11(13)14/h3-4H,5H2,1-2H3 |
Clave InChI |
UIVFXKURTAALIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CC(=C(Cl)Cl)Cl)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


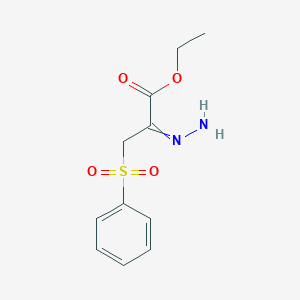
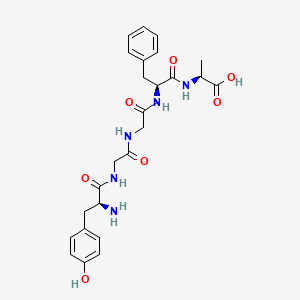
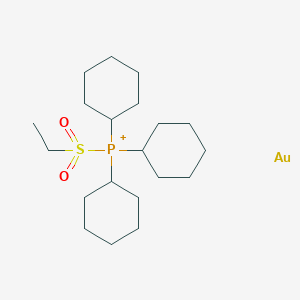
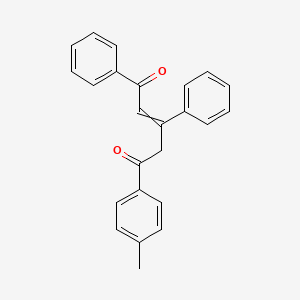
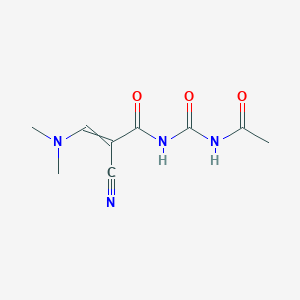
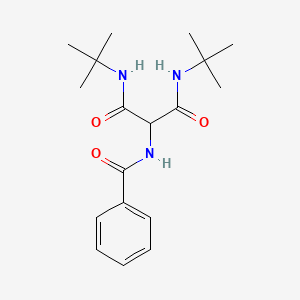
![2-[(Dimethylamino)methyl]-3-methylbutanal](/img/structure/B14505097.png)
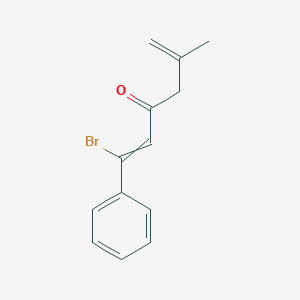
![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
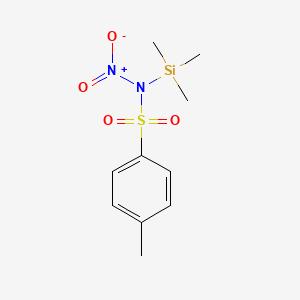
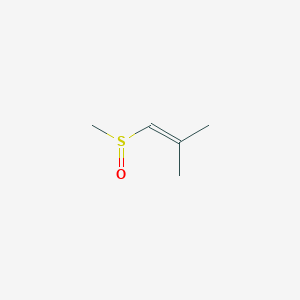
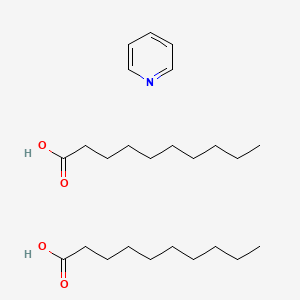
![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
